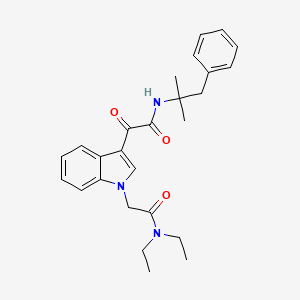
(1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been shown to have various biological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of certain pain receptors. Additionally, it has been shown to have anticonvulsant properties by reducing the activity of certain neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine. One direction is to further study its mechanism of action in order to better understand how it produces its therapeutic effects. Another direction is to investigate its potential use as a treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research could be done to optimize the synthesis method of this compound in order to improve its yield and purity.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine involves the reaction of 6-methyl-3-pyridazinecarboxylic acid with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with a suitable amine to obtain the final product.
Applications De Recherche Scientifique
(1R,2R)-2-(6-Methylpyridazin-3-yl)oxycyclopentan-1-amine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have various biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a treatment for Parkinson's disease.
Propriétés
IUPAC Name |
(1R,2R)-2-(6-methylpyridazin-3-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-6-10(13-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUXTFULNJVPML-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)

![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)






![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)